1-(Aminomethyl)-4-tert-butylcyclohexan-1-ol hydrochloride
CAS No.: 91249-23-9
Cat. No.: VC3387107
Molecular Formula: C11H24ClNO
Molecular Weight: 221.77 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 91249-23-9 |
---|---|
Molecular Formula | C11H24ClNO |
Molecular Weight | 221.77 g/mol |
IUPAC Name | 1-(aminomethyl)-4-tert-butylcyclohexan-1-ol;hydrochloride |
Standard InChI | InChI=1S/C11H23NO.ClH/c1-10(2,3)9-4-6-11(13,8-12)7-5-9;/h9,13H,4-8,12H2,1-3H3;1H |
Standard InChI Key | WQUIOCMCKBHUQT-UHFFFAOYSA-N |
SMILES | CC(C)(C)C1CCC(CC1)(CN)O.Cl |
Canonical SMILES | CC(C)(C)C1CCC(CC1)(CN)O.Cl |
Introduction
Chemical Structure and Properties
1-(Aminomethyl)-4-tert-butylcyclohexan-1-ol hydrochloride consists of a cyclohexanol core with two key substitutions: a tert-butyl group at the 4-position and an aminomethyl group at the 1-position, along with the hydrochloride salt form. The compound's structural characteristics contribute to its distinctive chemical behavior and potential pharmaceutical relevance.
Structural Identification
The compound features a systematic IUPAC name of 1-(aminomethyl)-4-tert-butylcyclohexan-1-ol; hydrochloride, indicating its core structure and functional groups . Its molecular structure can be represented by several standard chemical descriptors as shown in the table below:
Property | Value |
---|---|
Chemical Formula | C₁₁H₂₄ClNO |
Molecular Weight | 221.77 g/mol |
CAS Number | 91249-23-9 |
MDL Number | MFCD18483223 |
PubChem CID | 54592700 |
Standard InChI | InChI=1S/C11H23NO.ClH/c1-10(2,3)9-4-6-11(13,8-12)7-5-9;/h9,13H,4-8,12H2,1-3H3;1H |
InChI Key | WQUIOCMCKBHUQT-UHFFFAOYSA-N |
SMILES | CC(C)(C)C1CCC(CC1)(CN)O.Cl |
The structure features a hydroxyl group at the 1-position of the cyclohexane ring, which is also bonded to an aminomethyl group (CH₂NH₂), while the 4-position holds a tert-butyl group (C(CH₃)₃) . This arrangement creates a tertiary alcohol structure with specific stereochemical properties.
Physical Properties
The compound typically appears as a powder at room temperature . As a hydrochloride salt, it exhibits greater water solubility compared to its free base form, making it potentially more useful for certain pharmaceutical applications. The salt formation also typically improves stability during storage and handling compared to the free base.
Related Compounds and Structural Variants
1-(Aminomethyl)-4-tert-butylcyclohexan-1-ol hydrochloride is part of a family of structurally related compounds with varying substituents and configurations.
Free Base Form
The free base form, 1-(Aminomethyl)-4-tert-butylcyclohexan-1-ol (CAS: 58485-48-6), has a molecular formula of C₁₁H₂₃NO and a molecular weight of 185.31 g/mol. This form lacks the hydrochloride counterion, resulting in different solubility properties and potentially different biological activities.
Chemical Reactivity and Modifications
The presence of multiple functional groups in 1-(Aminomethyl)-4-tert-butylcyclohexan-1-ol hydrochloride offers various possibilities for chemical modifications and reactions.
Reactivity of Functional Groups
The compound contains three primary reactive sites:
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The primary amine group, which can participate in numerous reactions including acylation, alkylation, and condensation reactions.
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The tertiary alcohol, which can undergo esterification, dehydration, or oxidation.
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The tert-butyl group, which primarily contributes to steric effects and lipophilicity rather than reactivity.
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